molecular formula C7H13NO B13211659 4-Amino-1-cyclopropylbutan-2-one

4-Amino-1-cyclopropylbutan-2-one

Cat. No.: B13211659
M. Wt: 127.18 g/mol
InChI Key: JITAPTAEIKWIQW-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylbutan-2-one is an organic compound with the molecular formula C₇H₁₃NO. This compound features a cyclopropyl group attached to a butanone backbone, with an amino group at the fourth position. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-amino-1-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c8-4-3-7(9)5-6-1-2-6/h6H,1-5,8H2

InChI Key

JITAPTAEIKWIQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropylbutan-2-one can be achieved through several methodsFor instance, starting from 1-cyclopropylbutan-2-one, the amino group can be introduced via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of 4-Amino-1-cyclopropylbutan-2-one typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclopropylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Amino-1-cyclopropylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylbutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group can introduce steric effects that modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    4-Amino-1-cyclopropylbutan-2-ol: This compound is similar but features an alcohol group instead of a ketone.

    4-Amino-1-cyclopropylbutan-2-amine: This compound has an additional amino group.

Uniqueness: 4-Amino-1-cyclopropylbutan-2-one is unique due to its combination of a cyclopropyl group and a ketone functional group, which imparts distinct reactivity and potential biological activity .

Biological Activity

4-Amino-1-cyclopropylbutan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Amino-1-cyclopropylbutan-2-one features a cyclopropyl group attached to a butanone skeleton, with an amino group located at the fourth position. The molecular formula is C_7H_13N_O, and it has a molecular weight of 155.23 g/mol. This unique structure contributes to its distinctive chemical properties and biological interactions.

Enzyme Interactions

Research indicates that 4-Amino-1-cyclopropylbutan-2-one may interact with specific enzymes involved in metabolic pathways. It has been suggested that the compound can inhibit certain enzymes, leading to alterations in metabolite levels, which could be significant for pharmacological applications. For instance, studies have shown that compounds with similar structures can modulate enzyme activity related to calcium signaling in cardiac cells, suggesting potential cardiovascular implications for 4-Amino-1-cyclopropylbutan-2-one as well .

Pharmacological Implications

The compound's ability to influence metabolic processes positions it as a candidate for therapeutic applications. Its interaction with metabolic enzymes may lead to implications in treating conditions characterized by metabolic dysregulation. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the biological activity of 4-Amino-1-cyclopropylbutan-2-one better, it is useful to compare it with structurally related compounds:

Compound NameStructural FeatureUnique Aspect
4-Amino-1-cyclopropylbutan-2-oneContains a butane backboneVariation in chain length affects properties
4-Amino-1-cyclopropyl-2-methylbutan-2-oneDifferent methyl substitutionAlters steric hindrance and reactivity
4-Amino-1-cyclopropyl-3-methylbutan-2-oneMethyl group at a different positionChanges electronic distribution and reactivity

This table highlights how variations in structure can lead to significant differences in chemical behavior and biological activity.

Study on Cardiac Activity Modulation

A recent study explored the effects of cyclopropanol-containing compounds on calcium signaling pathways in cardiac cells. The findings suggested that these compounds could stabilize ryanodine receptors (RyR) and enhance sarcoplasmic reticulum calcium ATPase (SERCA) activity, which is critical for cardiac muscle function . This research underscores the potential for 4-Amino-1-cyclopropylbutan-2-one to exhibit similar effects due to its structural characteristics.

Toxicity and Membrane Permeability Assessment

In toxicity assessments, compounds structurally related to 4-Amino-1-cyclopropylbutan-2-one demonstrated low toxicity at concentrations up to 50 μM. This suggests a favorable safety profile for further development . Additionally, membrane permeability studies indicated variable permeability rates across different cell types, which is crucial for determining the compound's bioavailability and therapeutic efficacy.

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